![molecular formula C8H9N5O B1446214 4-oxo-3,4-dihydro-3-(2-aminoéthyl)pyrimido[4,5-d]pyrimidine CAS No. 1934943-45-9](/img/structure/B1446214.png)
4-oxo-3,4-dihydro-3-(2-aminoéthyl)pyrimido[4,5-d]pyrimidine
Vue d'ensemble
Description
Pyrimido[4,5-d]pyrimidine derivatives have been studied for their potential biological activities . They have been reported as potent inhibitors of certain types of kinases, including the Epidermal Growth Factor Receptor (EGFR) and Bruton’s tyrosine kinase (BTK) .
Synthesis Analysis
A series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives were designed and synthesized . The most potent compound demonstrated significant inhibitory activity and selectivity for EGFR L858R/T790M and H1975 cells in vitro .
Chemical Reactions Analysis
These compounds have shown to inhibit certain kinases, suggesting they interact with these proteins in a way that blocks their activity .
Applications De Recherche Scientifique
Développement d'inhibiteurs pharmacologiques
Ce composé a été étudié pour son potentiel en tant qu'inhibiteur pharmacologique, en ciblant particulièrement des enzymes telles que les tyrosine kinases . Ces enzymes sont essentielles dans les voies de signalisation qui contrôlent la division et la survie cellulaires, ce qui en fait des cibles clés dans le traitement du cancer. La structure du composé lui permet de se lier aux sites actifs de ces enzymes, inhibant potentiellement leur fonction et ralentissant ainsi la progression de maladies telles que le cancer.
Activité antitumorale
Des études ont montré que les dérivés des pyrimido[4,5-d]pyrimidines présentent une gamme d'activités antitumorales . Ils ont été testés contre diverses lignées de cellules cancéreuses, y compris les cellules de carcinome pulmonaire humain, où certains dérivés ont démontré des effets antitumoraux puissants. Cela ouvre des voies pour le développement de nouveaux agents chimiothérapeutiques.
Recherche sur l'activité biologique
L'ensemble diversifié de structures dérivées des pyrimido[4,5-d]pyrimidines a fait l'objet de recherches approfondies pour comprendre leurs activités biologiques . Ces activités comprennent des effets antimicrobiens, antifolates, anti-inflammatoires et anticancéreux, ce qui en fait des composés précieux dans le développement de nouveaux médicaments avec de multiples applications thérapeutiques.
Science des matériaux
Dans le domaine de la science des matériaux, les dérivés du composé ont été utilisés pour créer de nouveaux matériaux avec des applications potentielles dans les systèmes d'administration de médicaments . Leur capacité à former des structures stables peut être utilisée pour transporter des agents thérapeutiques vers des sites spécifiques dans l'organisme, améliorant ainsi l'efficacité des traitements.
Applications en science de l'environnement
Les dérivés du composé ont été étudiés pour leur rôle dans la protection des plantes en tant que régulateurs de croissance . Cette application est cruciale en agriculture, où le contrôle de la croissance des plantes et la protection des cultures contre les ravageurs et les maladies peuvent avoir un impact significatif sur la production alimentaire et la durabilité.
Génie chimique
En génie chimique, le composé a été utilisé dans la synthèse de molécules complexes par le biais de réactions multicomposants (MRC) . Ces réactions sont valorisées pour leur efficacité et ont été utilisées dans la création d'une variété de molécules pharmacologiquement actives, mettant en évidence la polyvalence du composé en chimie synthétique.
Mécanisme D'action
Target of Action
Similar compounds have been shown to have significant activity against mycobacterium tuberculosis h37ra and mycobacterium bovis bcg .
Mode of Action
Similar compounds have been shown to inhibit the growth of certain cell lines .
Biochemical Pathways
Similar compounds have been shown to alter cell cycle progression .
Result of Action
Similar compounds have been shown to significantly inhibit the proliferation of certain cell lines .
Analyse Biochimique
Biochemical Properties
3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is essential for cell cycle regulation . The compound forms hydrogen bonds with key amino acids in the active site of CDK2, thereby inhibiting its activity. Additionally, it interacts with other proteins involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
Cellular Effects
The effects of 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Furthermore, it affects gene expression by inhibiting transcription factors involved in cell proliferation, leading to reduced tumor growth .
Molecular Mechanism
At the molecular level, 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, it can activate apoptotic pathways by interacting with pro-apoptotic proteins and inhibiting anti-apoptotic proteins . These interactions result in the activation of caspases and subsequent cell death.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one in laboratory settings are critical for its effectiveness. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to reduced efficacy. Long-term studies have demonstrated that continuous exposure to the compound can result in persistent inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits, while exceeding this threshold can lead to toxicity .
Metabolic Pathways
3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis . These interactions highlight its potential impact on cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins . It can be actively transported across cell membranes and accumulate in specific tissues, depending on the expression of these transporters . The compound’s localization and accumulation can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one is crucial for its activity and function. It has been observed to localize in the nucleus, where it interacts with nuclear proteins involved in gene expression and DNA replication . Additionally, it can be targeted to specific organelles through post-translational modifications and targeting signals, enhancing its efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c9-1-2-13-5-12-7-6(8(13)14)3-10-4-11-7/h3-5H,1-2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRWHBRIKBJNHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=CN(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



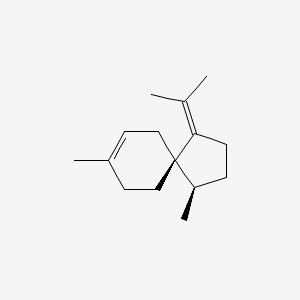
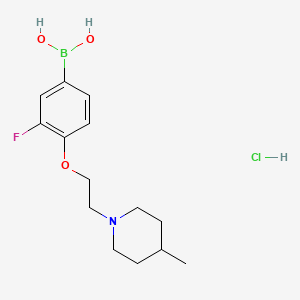
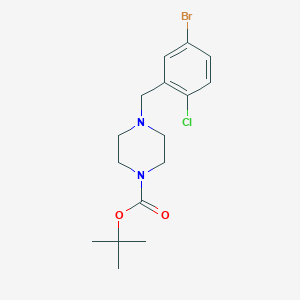
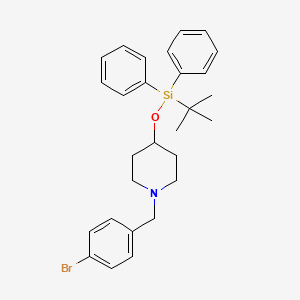

![8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446143.png)
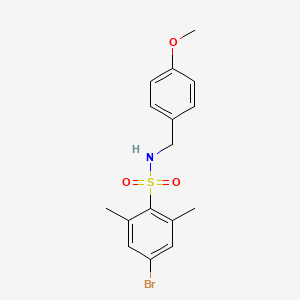





![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B1446154.png)
